molecular formula C20H29NO13 B1352661 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester CAS No. 84380-10-9

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

Cat. No.: B1352661
CAS No.: 84380-10-9
M. Wt: 491.4 g/mol
InChI Key: CAKDMYCBPKFKCV-DCDDNHAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester has numerous applications in scientific research:

    Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Plays a role in studying cell surface interactions and signaling pathways.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating viral infections and cancer.

    Industry: Utilized in the production of biopharmaceuticals and diagnostic reagents

Future Directions

: Sigma-Aldrich: Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate : ChemSpider: 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester : TCI Chemicals: N-Acetylneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

Biochemical Analysis

Biochemical Properties

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester plays a crucial role in biochemical reactions, particularly in the modification of glycoproteins and glycolipids. It interacts with various enzymes, such as sialyltransferases, which catalyze the transfer of sialic acid residues to glycoproteins and glycolipids. This interaction is essential for the formation of sialylated glycoconjugates, which are involved in cell-cell recognition, signaling, and immune responses . Additionally, this compound can interact with lectins, proteins that specifically bind to sialic acid residues, influencing cellular adhesion and communication.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of sialic acid residues on cell surface glycoproteins can affect receptor-mediated signaling pathways, leading to changes in cellular responses . Moreover, this compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins, thereby influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as a substrate for sialyltransferases, leading to the incorporation of sialic acid residues into glycoproteins and glycolipids . This process is crucial for the formation of sialylated glycoconjugates, which play important roles in cellular recognition and signaling. Additionally, this compound can inhibit or activate specific enzymes, depending on the context, thereby modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. It is known to be stable under specific storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and activity of this compound during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote the formation of sialylated glycoconjugates. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as sialyltransferases and glycosidases, which are responsible for the addition and removal of sialic acid residues on glycoproteins and glycolipids . This compound can also affect metabolic flux and metabolite levels by altering the glycosylation patterns of key metabolic enzymes, thereby influencing their activity and stability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through endocytosis or specific transport mechanisms, and it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and effectiveness in various experimental settings.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may be localized to the Golgi apparatus, where glycosylation processes occur, or to the cell membrane, where it can participate in cell-cell interactions and signaling . The precise localization of this compound can affect its role in cellular processes and its overall effectiveness in experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester typically involves the acetylation of N-acetylneuraminic acid. The process begins with the protection of the hydroxyl groups of N-acetylneuraminic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is unique due to its specific acetylation pattern, which influences its reactivity and interaction with biological molecules. This distinct structure makes it particularly useful in the synthesis of sialoglycoconjugates and in studying their biological functions .

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKDMYCBPKFKCV-DCDDNHAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456014
Record name Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84380-10-9
Record name Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in studying neuraminidase activity?

A: This compound serves as a vital precursor in synthesizing the fluorogenic substrate analogue, 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid. This analogue is crucial for detecting and characterizing human acid neuraminidase activity. [] Specifically, it allows researchers to study neuraminidase activity in cultured human skin fibroblasts and identify deficiencies associated with sialidosis, a neurological storage disorder. []

Q2: How is this compound used in the synthesis of α-glycosides of N-acetylneuraminic acid?

A: This compound, specifically its 2β-halo-3β-hydroxy derivative, plays a key role in efficiently synthesizing α-glycosides of N-acetylneuraminic acid derivatives. [, ] This is a significant advancement in carbohydrate chemistry as it enables the preparation of complex sialic acid-containing molecules, including gangliosides, which are essential components of cell membranes and play crucial roles in various biological processes.

Q3: Can you elaborate on the specific application of 2β-Bromo-3β-hydroxy-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in ganglioside synthesis?

A: This specific derivative is instrumental in synthesizing (α2-9) and (α2-8) linked dineuraminyl saccharides. [] These linkages are characteristic of gangliosides, complex glycosphingolipids involved in cell signaling, recognition, and adhesion. The ability to synthesize these specific linkages allows researchers to create well-defined ganglioside structures for further investigation of their biological functions and potential therapeutic applications.

Q4: Are there any analytical techniques used to characterize this compound and its derivatives?

A4: While the provided research papers don't delve into specific analytical techniques for this compound, it's safe to assume that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. Additionally, chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are likely used for purification and analysis.

Q5: What is the broader impact of research utilizing this compound?

A: The research utilizing this compound contributes significantly to understanding the biosynthesis and function of sialic acids, particularly within the context of gangliosides. [, , ] By providing tools to synthesize and study these complex molecules, the research paves the way for developing potential therapeutics for diseases associated with abnormal ganglioside metabolism, further diagnostic tools for sialidosis, and a deeper understanding of crucial biological processes.

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